(2-Benzylamino-ethoxy)-acetic acid
Description
Structural Classification and Unique Chemical Attributes within Substituted Carboxylic Acids
Structurally, (2-Benzylamino-ethoxy)-acetic acid is classified as a substituted carboxylic acid. It can be more precisely described as an N-benzyl derivative of an aminoethoxy acetic acid. The molecule integrates several key functional groups: a secondary amine, an ether, and a carboxylic acid. This hybridization of functional groups imparts a distinct set of chemical properties.
The benzyl (B1604629) group (C₆H₅CH₂) attached to the nitrogen atom introduces a degree of hydrophobicity and serves as a common protecting group for the amine. wikipedia.orgorganic-chemistry.org This benzyl group can be selectively removed under specific conditions, such as catalytic hydrogenolysis, to unmask the primary amine for subsequent reactions. wikipedia.orgorganic-chemistry.org The secondary amine itself provides a basic center and a nucleophilic site.
The ethoxy-acetic acid portion of the molecule contributes hydrophilicity and the characteristic reactivity of a carboxylic acid. The carboxylic acid group can readily undergo reactions like esterification, amidation, or reduction to an alcohol. youtube.comyoutube.com The ether linkage (–O–) within the backbone provides conformational flexibility to the molecule. The interplay of these features makes this compound a molecule with tunable properties, suitable for constructing larger, functional chemical architectures.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C11H15NO3 | 209.24 (approx.) | Not available |
| 2-(Benzylamino)acetic acid | C9H11NO2 | 165.19 | 17136-36-6 bldpharm.com |
| 2-[2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA) | C6H13NO4 | 163.17 | 134978-97-5 chemicalbook.comnih.gov |
| Benzylamine (B48309) | C7H9N | 107.15 | 100-46-9 nih.gov |
Overview of Research Trajectories for Chemically Related Aminoethoxy and Benzylamino Derivatives
The research trajectories of molecules chemically related to this compound highlight the utility of its constituent parts in different scientific domains.
Aminoethoxy Derivatives: Derivatives of aminoethoxy acetic acids, particularly [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), are notable for their application in materials science and bioorganic chemistry. google.com A key application is in the synthesis of specialized polymer resins, such as Polystyrene-Polyethylene Glycol-Like (PPL) resins, which exhibit excellent swelling characteristics in various solvents for solid-phase synthesis. google.comgoogle.com The hydrophilic ethylene (B1197577) glycol-like spacer is valuable in modifying the properties of surfaces and molecules. For instance, AEEA units have been incorporated into peptide analogs to modulate their structure and function. google.com The synthesis of these derivatives is an active area of research, with methods being developed to improve yield and purity for applications in drug design and solid-phase synthetic techniques. google.comwipo.int
Benzylamino Derivatives: The benzylamino moiety is a cornerstone in organic synthesis. Benzylamine itself is a widely used precursor for numerous pharmaceuticals and other fine chemicals. wikipedia.orgchemicalbook.comchemicalbook.com A primary role of the benzylamino group in synthesis is as a "masked" form of a primary amine. wikipedia.org The benzyl group can be introduced via N-alkylation and later removed by hydrogenolysis, a strategy that is fundamental in multi-step synthesis. wikipedia.orgorganic-chemistry.org Research into benzylamino derivatives is diverse, spanning the creation of new antibacterial agents nih.gov, the synthesis of heterocyclic scaffolds like isoquinolines wikipedia.org, and the development of novel catalytic systems. organic-chemistry.org Modern synthetic methods, including electrochemical approaches, are being explored to prepare N-benzylidene benzylamines and their derivatives under mild and efficient conditions. sioc-journal.cn
| Derivative Class | Application Area | Specific Example | Reference |
|---|---|---|---|
| Aminoethoxy | Solid-Phase Synthesis | Synthesis of high-load polystyrene-polyethylene glycol-like (PPL) resins. | google.comgoogle.com |
| Aminoethoxy | Peptide Chemistry | Incorporation as a hydrophilic linker in calcitonin gene-related peptide (CGRP) analogs. | google.com |
| Benzylamino | Medicinal Chemistry | Synthesis of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives with antibacterial activity. | nih.gov |
| Benzylamino | Synthetic Methodology | Used as a masked ammonia (B1221849) source in N-alkylation reactions, with debenzylation via hydrogenolysis. | wikipedia.orgorganic-chemistry.org |
| Benzylamino | Heterocycle Synthesis | Preparation of isoquinolines via the Schlittler-Müller modification to the Pomeranz–Fritsch reaction. | wikipedia.org |
Historical Context of Related Synthetic Scaffolds in Organic Chemistry
The development of synthetic scaffolds like this compound is built upon a rich history of fundamental organic chemistry. The synthesis of carboxylic acids and the strategic use of amino acid-like structures are two key pillars.
The synthesis of carboxylic acids is a foundational element of organic chemistry, with many classic reactions dedicated to their formation. libretexts.org Historically important methods include the oxidation of primary alcohols and aldehydes, the ozonolysis of alkenes, the hydrolysis of nitriles, and the reaction of Grignard reagents with carbon dioxide. youtube.com A particularly relevant historical method for creating substituted acetic acids is the malonic ester synthesis, which allows for the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield a desired carboxylic acid derivative. rsc.org
The concept of using amino acid-like scaffolds has its roots in early peptide chemistry and has evolved significantly. The challenge of selectively reacting different parts of a molecule led to the development of protecting group chemistry, with the benzyl group being a classic example for protecting amines. rsc.org In a broader context, the abiotic synthesis of amino acids has been a subject of interest in understanding the origins of life, with experiments showing their formation from simple precursors like hydrogen cyanide and ammonia. nih.gov In modern chemistry, this has evolved into the rational design of synthetic scaffolds that mimic or incorporate amino acid features for use in constructing complex natural products, pharmaceuticals, and materials for bioconjugation. rsc.orgnih.gov The use of benzylamine to synthesize amino sugar derivatives, for example, demonstrates the long-standing utility of these basic building blocks in creating complex, functional molecules. scirp.org
Properties
IUPAC Name |
2-[2-(benzylamino)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-15-7-6-12-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWFKRXCVPXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242121 | |
| Record name | Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257081-00-7 | |
| Record name | Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257081-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzylamino Ethoxy Acetic Acid
Established Stepwise Synthetic Approaches to (2-Benzylamino-ethoxy)-acetic Acid
Established synthetic routes to this compound and its derivatives often begin with commercially available starting materials like 2-(2-aminoethoxy)ethanol (B1664899) or 2-[2-(2-chloroethoxy)ethoxy]-ethanol.
One common multi-step approach involves the initial protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by modification of the hydroxyl group and subsequent deprotection. A prior art synthesis for a related N-protected derivative follows a five-step sequence starting with the dibenzylation of 2-(2-aminoethoxy)ethanol. google.com This is followed by alkylation of the terminal hydroxyl group using sodium hydride and an acetate (B1210297) synthon like methyl bromoacetate (B1195939) to form the methyl ester. google.comgoogle.com The ester is then hydrolyzed to the carboxylic acid. google.com For the synthesis of the parent compound, (2-aminoethoxy)-acetic acid (AEEA), the benzyl (B1604629) groups are subsequently removed. google.com To obtain the target compound, this compound, a selective mono-debenzylation would be required, or the synthesis would begin with a mono-benzylated amine.
An alternative and more direct stepwise synthesis can be envisioned starting from 2-[2-(2-chloroethoxy)ethoxy]-ethanol. This approach involves two main transformations: nucleophilic substitution of the chloride with benzylamine (B48309) and oxidation of the terminal alcohol.
Step 1: Synthesis of 2-(2-(Benzylamino)ethoxy)ethanol The first step involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]-ethanol with benzylamine. This nucleophilic substitution is typically performed in a polar aprotic solvent like acetonitrile, in the presence of a base such as potassium carbonate to neutralize the hydrogen chloride formed during the reaction. A catalyst like sodium bromide may be added to facilitate the substitution via the Finkelstein reaction.
Step 2: Oxidation to this compound The intermediate alcohol, 2-(2-(benzylamino)ethoxy)ethanol, is then oxidized to the corresponding carboxylic acid. A common method for this transformation is using the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or trichloroisocyanuric acid (TCCA). google.compatsnap.com This method is favored for its high selectivity for primary alcohols and mild reaction conditions, typically conducted at temperatures around 0-5°C. patsnap.com
Exploration of Novel Synthetic Routes to Enhance Yield and Purity
A notable novel strategy avoids the direct use of benzylamine in the initial step, instead generating the primary amine in situ from an azide (B81097) precursor. This route begins with 2-[2-(2-chloroethoxy)ethoxy]-ethanol, which is first converted to 2-[2-(2-azidoethoxy)ethoxy]-ethanol using sodium azide in a solvent like DMF at elevated temperatures. google.com The azide is then reduced to the primary amine, 2-(2-(2-aminoethoxy)ethoxy)ethanol, under mild conditions using a Staudinger reaction (triphenylphosphine followed by water). google.com This amine can then be selectively N-benzylated.
Another innovative approach described in the patent literature for a similar compound involves starting with diglycolamine and reacting it with benzaldehyde (B42025) to form a Schiff base, which is then reacted with an acetic acid derivative. google.com This strategy introduces the benzyl group in a controlled manner and may offer an alternative pathway to the target molecule.
Investigation of Reaction Conditions and Catalyst Systems in this compound Synthesis
The choice of reaction conditions and catalysts is critical for optimizing the synthesis of this compound. Key steps, such as N-alkylation and oxidation, have been the subject of considerable investigation.
N-Alkylation Conditions: The reaction of a chloro-precursor with benzylamine is typically facilitated by a base and sometimes a catalyst. In one example, the synthesis of a related N-dibenzylated compound from 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) was performed using potassium carbonate as the base and sodium bromide as a catalyst in acetonitrile. patsnap.com The reaction temperature was a key variable, with experiments conducted at both 50°C and 80°C to optimize yield and purity. patsnap.com
Oxidation Catalyst Systems: The oxidation of the terminal alcohol to a carboxylic acid is a pivotal step. While traditional methods like Jones oxidation have been used, they often require harsh acidic conditions and the use of toxic chromium reagents. google.com Modern syntheses favor milder and more selective catalyst systems.
The TEMPO-based oxidation system is a prominent example. It operates under mildly basic conditions (pH ~8.5) at low temperatures (0°C), which helps to preserve sensitive functional groups within the molecule. google.com The catalytic cycle involves the oxidation of TEMPO by a primary oxidant (e.g., NaOCl or TCCA) to the active N-oxoammonium ion, which then oxidizes the alcohol. google.compatsnap.com
Below is a table summarizing various reaction conditions found in the synthesis of related compounds, which are applicable to the synthesis of this compound.
| Reaction Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Yield/Purity | Reference |
| N-Alkylation | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Dibenzylamine (B1670424), K₂CO₃, NaBr | Acetonitrile | 80°C | 88% Yield, 90% Purity | patsnap.com |
| N-Alkylation | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Dibenzylamine, K₂CO₃, NaBr | Acetonitrile | 50°C | 75% Yield (step) | patsnap.com |
| Azide Formation | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | NaN₃ | DMF | 90-95°C | --- | google.com |
| Staudinger Reduction | Azide Intermediate | Triphenylphosphine, H₂O | THF | Room Temp. | --- | google.com |
| Oxidation | Alcohol Intermediate | TEMPO, TCCA, NaBr | Acetone/H₂O | 0-5°C | 93% Yield (step) | patsnap.com |
| Oxidation | Alcohol Intermediate | TEMPO, NaOCl | --- | 0°C | 80% Overall Yield | google.com |
Design and Synthesis of Chemically Protected this compound Precursors
In multi-step syntheses, the use of chemically protected precursors is essential to prevent unwanted side reactions. For a molecule like this compound, both the amino and carboxylic acid groups may require protection depending on the synthetic route.
N-Protecting Groups: The secondary amine in the target molecule is nucleophilic and can interfere with reactions at other sites. While the benzyl group itself can be considered a protecting group, other standard amine protecting groups are often employed in related syntheses, especially when the final product requires a free amine. These include:
Fmoc (Fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSU, it is stable to acidic conditions but readily removed by a mild base like piperidine. google.comgoogle.com
Boc (tert-Butyloxycarbonyl): Introduced using Boc-anhydride, it is stable to base but removed under acidic conditions. google.comgoogle.com
Z (Benzyloxycarbonyl): Stable to base and removed by catalytic hydrogenation. google.comgoogle.com
Alloc (Allyloxycarbonyl): Can be removed under neutral conditions using a palladium catalyst. google.comgoogle.com
The synthesis of these protected precursors often follows the "one-pot" azide reduction route, where the in situ generated primary amine is immediately reacted with the appropriate protecting group agent (e.g., Fmoc-Cl) before the final oxidation step. google.com
Carboxyl Protecting Groups: The carboxylic acid group is often masked as an ester during synthesis to prevent it from reacting as an acid or nucleophile. A common strategy involves alkylation with a haloacetate ester, such as methyl bromoacetate or tert-butyl bromoacetate. google.com This directly yields a protected precursor like this compound methyl ester. The ester group is then removed in the final step by hydrolysis, typically under basic (saponification with NaOH or KOH) or acidic conditions, to yield the final carboxylic acid.
Advanced Spectroscopic Characterization of 2 Benzylamino Ethoxy Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (2-Benzylamino-ethoxy)-acetic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as five protons with complex multiplicity due to spin-spin coupling. The benzylic protons (C₆H₅CH₂ -) would likely resonate as a singlet or a closely coupled system around 3.8 ppm. The methylene (B1212753) protons of the ethoxy and aminoethyl moieties are anticipated to show characteristic triplet or multiplet patterns in the range of 2.8 to 4.2 ppm. The methylene protons adjacent to the carboxylic acid group (–O–CH₂ –COOH) are expected to appear as a singlet around 4.1 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration. rsc.orgnih.gov
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | > 10 | Broad Singlet | 1H |
| C₆H₅ - | 7.2 - 7.4 | Multiplet | 5H |
| -O-CH₂ -COOH | ~ 4.1 | Singlet | 2H |
| C₆H₅-CH₂ -N | ~ 3.8 | Singlet | 2H |
| -O-CH₂ -CH₂-N | ~ 3.7 | Triplet | 2H |
| -O-CH₂-CH₂ -N | ~ 2.9 | Triplet | 2H |
| -NH - | Variable | Broad Singlet | 1H |
Note: Predicted data is based on the analysis of structurally related compounds.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically above 170 ppm. contaminantdb.ca The aromatic carbons of the benzyl group would resonate in the 127-140 ppm region. chemicalbook.com The benzylic carbon and the carbons of the ethoxy chain are predicted to appear in the range of 50-70 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C OOH | > 170 |
| C ₆H₅- (quaternary) | ~ 140 |
| C ₆H₅- (CH) | 127 - 129 |
| -O-C H₂-COOH | ~ 68 |
| -O-C H₂-CH₂-N | ~ 69 |
| C₆H₅-C H₂-N | ~ 54 |
| -O-CH₂-C H₂-N | ~ 51 |
Note: Predicted data is based on the analysis of structurally related compounds like ethoxyacetic acid and N-benzylethanolamine. chemicalbook.comnih.govspectrabase.com
To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of the molecular fragments, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling between adjacent protons. For instance, it would show correlations between the methylene protons of the ethoxy chain (-O-CH₂ -CH₂ -N), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a very broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. researchgate.net The C=O stretching of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching of the ether and the carboxylic acid would be observed in the 1070-1250 cm⁻¹ region. researchgate.net The N-H stretching of the secondary amine is expected around 3300-3500 cm⁻¹, which might be obscured by the broad O-H band. The aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching bands would be just below 3000 cm⁻¹. scialert.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are expected to give strong signals in the Raman spectrum, typically around 1600 cm⁻¹. The C=O stretch is generally weaker in the Raman spectrum compared to the FT-IR spectrum. The symmetric stretching of the C-O-C ether linkage should also be visible. scialert.netepequip.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | FT-IR |
| N-H Stretch (Amine) | 3300-3500 (medium) | FT-IR |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman |
| C=O Stretch (Carboxylic Acid) | 1700-1730 (strong) | FT-IR |
| C-O Stretch (Ether & Acid) | 1070-1250 | FT-IR |
| Aromatic C=C Stretch | ~1600 (strong) | Raman |
Note: Predicted data is based on the analysis of structurally related compounds. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the benzyl group. Benzylamine (B48309) exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.comsielc.com These absorptions are attributed to the π → π* transitions of the benzene (B151609) ring. The presence of the amino and ethoxy-acetic acid substituents is not expected to significantly shift these absorption maxima. The UV-Vis spectrum can be useful for quantitative analysis of the compound. researchgate.netresearchgate.net
Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) |
| π → π | ~ 206 |
| π → π | ~ 256 |
Note: Predicted data is based on the analysis of benzylamine. sielc.comsielc.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₁H₁₅NO₃), the expected monoisotopic mass is approximately 209.1052 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 210.1125.
The fragmentation pattern would be characterized by the cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). Other significant fragments would likely arise from the cleavage of the ether linkages and the loss of the carboxylic acid group. For instance, cleavage of the C-O bond in the ethoxy group could lead to various fragment ions. The fragmentation of the ethoxyacetic acid moiety would likely produce ions corresponding to the loss of water, carbon monoxide, and the entire carboxyl group. nist.govcopernicus.orguni.lu
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 210.1125 | [M+H]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 120 | [M - C₆H₅CH₂]⁺ |
| 164 | [M - COOH]⁺ |
Note: Predicted fragmentation is based on common fragmentation patterns of related structures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For a compound like this compound, this technique is invaluable for confirming its identity and assessing its purity in a sample mixture.
In a typical LC-MS analysis, the compound is first passed through an HPLC column, where it separates from other components based on its physicochemical properties, such as polarity and size. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. This provides a highly specific detection method.
While specific LC-MS chromatograms and mass spectra for this compound are not widely published in publicly accessible literature, the analytical approach for similar molecules is well-established. For instance, the analysis of related amino acid derivatives often employs reverse-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency.
Electrospray ionization (ESI) is a common ionization technique for such polar molecules, typically operating in positive ion mode to protonate the basic nitrogen atom of the benzylamino group, resulting in a prominent [M+H]⁺ ion. The expected exact mass of this compound (C₁₁H₁₅NO₃) is 209.1052 g/mol . Therefore, in an LC-MS analysis, a peak corresponding to an m/z value of approximately 210.1125 would be expected for the protonated molecule.
| Parameter | Typical Value/Condition |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Ionization Source | Electrospray Ionization (ESI) |
| Detection Mode | Positive Ion Mode |
| Expected Ion | [M+H]⁺ |
| Expected m/z | ~210.11 |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. When coupled with mass spectrometry, UPLC-MS offers a superior platform for the detailed characterization of compounds like this compound.
The principles of separation and detection in UPLC-MS are similar to LC-MS, but the enhanced separation power of UPLC can resolve impurities more effectively and provide more accurate quantification. The faster run times also allow for higher throughput screening. For this compound, a UPLC-MS analysis would provide a more detailed profile of its purity and fragmentation pattern under specific conditions.
The data obtained from UPLC-MS would include a high-resolution chromatogram showing a sharp peak for the target compound and any potential isomers or impurities, along with a high-resolution mass spectrum confirming the elemental composition with high accuracy.
| Parameter | Typical Value/Condition |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Sub-2 µm particle size (e.g., C18) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | Optimized for sub-2 µm columns |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | High-Resolution (e.g., TOF, Orbitrap) |
| Expected Ion | [M+H]⁺ |
| Expected High-Res m/z | ~210.1125 |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a successful single-crystal X-ray diffraction experiment would reveal the exact spatial orientation of the benzyl group relative to the ethoxy acetic acid chain. It would also provide details on the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The carboxylic acid and the secondary amine functionalities are capable of forming strong hydrogen bonds, which would likely play a significant role in the supramolecular assembly of the crystal lattice.
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
As of the latest literature review, a publicly available crystal structure for this compound has not been reported in crystallographic databases. However, analysis of related structures, such as those of other amino acid derivatives, suggests that the molecule would likely adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions.
| Parameter | Data from X-ray Crystallography |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Lengths (e.g., C-N, C=O) | To be determined |
| Bond Angles (e.g., N-C-C) | To be determined |
| Torsion Angles | To be determined |
| Hydrogen Bonding Network | To be determined |
This table outlines the type of data that would be obtained from an X-ray crystallographic analysis. Specific data for this compound is not available in the reviewed literature.
Theoretical and Computational Investigations of 2 Benzylamino Ethoxy Acetic Acid
Quantum Chemical Calculations for Optimized Molecular Geometry and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in the (2-Benzylamino-ethoxy)-acetic acid molecule. semanticscholar.org By employing methods like B3LYP with a 6-311++G(d,p) basis set, researchers can predict bond lengths, bond angles, and dihedral angles. jetir.org For similar but more complex structures, conformational analysis is performed by systematically rotating specific bonds to map the potential energy surface and identify the lowest energy conformers. semanticscholar.org
For instance, in related acetic acid derivatives, the bond lengths and angles are influenced by the substituents. The presence of an ether linkage and a benzyl (B1604629) group will affect the geometry around the central ethoxy-acetic acid core. In a study of 2,4-Dichlorophenoxy acetic acid, it was found that C-H bond lengths in the benzene (B151609) ring were uniform, while those in the acetic acid group were slightly longer due to the presence of oxygen atoms. jetir.org Similar effects would be anticipated in this compound.
Table 1: Predicted Bond Parameters for Acetic Acid Derivatives
| Parameter | Typical Value (Å or °) | Method |
|---|---|---|
| C-C (aromatic) | ~1.39 - 1.42 | DFT/B3LYP |
| C-O (ether) | ~1.43 | DFT/B3LYP |
| C=O (carboxyl) | ~1.21 | DFT/B3LYP |
| C-N (amine) | ~1.47 | DFT/B3LYP |
| CCO (bond angle) | ~108 - 112 | DFT/B3LYP |
| CNC (bond angle) | ~110 - 114 | DFT/B3LYP |
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.
Computational methods like DFT at the B3LYP level are commonly used to calculate these energy levels. nih.gov For a related compound, 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer within the molecule. nih.gov The HOMO is typically localized on the electron-donating parts of the molecule, such as the benzylamino group, while the LUMO is found on the electron-accepting regions, like the carboxylic acid moiety.
Table 2: Frontier Molecular Orbital Energies
| Orbital | Typical Energy (eV) |
|---|---|
| HOMO | -6.0 to -7.0 |
| LUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.0 to 6.0 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Assessment
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the this compound molecule. nih.gov This analysis helps in understanding the stability arising from charge transfer between filled and vacant orbitals. nih.gov The interactions are quantified by the second-order perturbation energy, E(2).
Prediction of Spectroscopic Parameters via Computational Chemistry (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structural validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. jetir.org These calculations, often performed using DFT, provide theoretical spectra that can aid in the assignment of experimental signals. jetir.orgpdx.edu For instance, the aromatic protons of the benzyl group are expected to appear in the range of 7.2-7.4 ppm in the ¹H NMR spectrum. The chemical shifts of the carbon atoms in the benzene ring are generally found between 120-130 ppm. jetir.org
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed to help assign the various vibrational modes of the molecule. rasayanjournal.co.in DFT calculations can predict the frequencies and intensities of characteristic bands, such as the C=O stretching of the carboxylic acid group (typically around 1700-1750 cm⁻¹) and the N-H stretching of the secondary amine. chem-soc.si
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (ppm) | 7.2 - 7.5 |
| ¹³C NMR | Carboxylic Carbon (ppm) | 170 - 180 |
| FT-IR | C=O Stretch (cm⁻¹) | 1700 - 1750 |
| FT-IR | N-H Stretch (cm⁻¹) | 3300 - 3500 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.org The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (nucleophilic sites), while blue represents areas of low electron density (electrophilic sites). semanticscholar.org
For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the protons on the nitrogen would exhibit positive potential (blue), indicating them as sites for nucleophilic attack.
Evaluation of Non-Linear Optical (NLO) Properties
Computational methods are also employed to evaluate the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net Molecules with large β values often possess a strong charge-transfer character, typically arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net
In this compound, the benzylamino group can act as an electron donor and the carboxylic acid as an electron acceptor, potentially giving rise to NLO properties. DFT calculations can provide an estimation of the dipole moment (μ) and the components of the hyperpolarizability tensor.
Computational Modeling of Reaction Pathways and Mechanistic Intermediates
Theoretical calculations can be used to model the reaction pathways for the synthesis of this compound and to study the stability of potential intermediates. For example, the synthesis could involve the reaction of a benzylamine (B48309) derivative with an ethoxy acetic acid derivative. Computational modeling can help to elucidate the mechanism of such reactions, identify the transition states, and calculate the activation energies, providing insights into the reaction kinetics and feasibility.
Chemical Reactivity and Mechanistic Studies of 2 Benzylamino Ethoxy Acetic Acid
Investigation of Acid-Base Equilibria and Protonation States of the Carboxylic Acid and Amine Moieties
The carboxylic acid group is expected to have a pKa value typical for alkanoic acids, generally in the range of 4 to 5. The secondary amine, after being protonated to form a secondary ammonium (B1175870) ion, will have a pKa in the range of 9 to 11. This leads to three principal protonation states:
At low pH (pH < 4): Both the carboxylic acid and the amine group are protonated. The carboxylic acid is in its neutral form (-COOH), and the amine is in its cationic ammonium form (-NH2+R-), resulting in a net positive charge on the molecule.
At high pH (pH > 11): Both functional groups are deprotonated. The carboxylic acid is in its anionic carboxylate form (-COO-), and the amine is in its neutral, unprotonated form (-NHR), resulting in a net negative charge on the molecule.
Studies on similar compounds, such as derivatives of 2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetic acid, have shown that these types of molecules behave as weak acids. nuph.edu.ua The precise ionization constants are influenced by the molecular structure, though the carboxyl group's sensitivity to distant substituents can be low. nuph.edu.ua
Table 1: Predicted Protonation States of (2-Benzylamino-ethoxy)-acetic Acid at Different pH Values
| pH Range | Carboxylic Acid Group | Amine Group | Overall Charge |
| < 4 | -COOH (Neutral) | -NH₂⁺- (Cationic) | Positive |
| ~5 to ~9 | -COO⁻ (Anionic) | -NH₂⁺- (Cationic) | Neutral (Zwitterion) |
| > 11 | -COO⁻ (Anionic) | -NH- (Neutral) | Negative |
Elucidation of Nucleophilic Reactivity of the Amine Group
The secondary amine in this compound contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. libretexts.org This nucleophilicity allows it to participate in a variety of reactions where it attacks electron-deficient centers.
Key nucleophilic reactions include:
Alkylation: The amine can react with alkyl halides in an SN2 reaction to form a tertiary amine. If the reaction continues, a quaternary ammonium salt can be formed. libretexts.org
Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of a stable amide bond. This is a common method for forming peptides and other amide-containing structures. libretexts.org
Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones. For a secondary amine, this typically leads to the formation of an enamine after the dehydration of an intermediate carbinolamine. libretexts.org The pH must be carefully controlled in such reactions to ensure the amine remains nucleophilic and to facilitate the removal of water. libretexts.orgbldpharm.com
The reactivity of the amine is influenced by steric hindrance from the benzyl (B1604629) group and the adjacent ethoxy group, which can affect the rate of reaction compared to less hindered amines. masterorganicchemistry.com The nucleophilicity of amines generally increases with basicity, but bulky substituents can diminish this effect. masterorganicchemistry.com Studies have shown that tertiary alkylamines, which are typically considered non-nucleophilic bases, can sometimes act as nucleophiles in reactions with heteroaromatic halides. mdpi.com
Table 2: Summary of Nucleophilic Reactions of the Amine Moiety
| Reactant Type | Product | Reaction Type |
| Alkyl Halide | Tertiary Amine | Nucleophilic Substitution |
| Acyl Chloride/Anhydride (B1165640) | Amide | Nucleophilic Acyl Substitution |
| Aldehyde/Ketone | Enamine | Nucleophilic Addition |
Exploration of Electrophilic Reactivity of the Carboxylic Acid Group
The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles. ucalgary.ca However, the hydroxyl group (-OH) is a poor leaving group, meaning the carboxylic acid must often be "activated" to enhance its reactivity for nucleophilic acyl substitution. libretexts.org The electrophilicity of the carbonyl carbon is somewhat reduced by resonance stabilization from the adjacent oxygen atom. libretexts.orglibretexts.org
Common reactions involving the carboxylic acid group include:
Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This is a reversible condensation reaction where water is eliminated. libretexts.org
Amide Formation: To react with an amine to form an amide, the carboxylic acid is typically activated using a condensing agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). tcichemicals.com These agents convert the hydroxyl into a better leaving group, facilitating the nucleophilic attack by the amine.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
Conversion to Acyl Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which is a versatile intermediate for synthesizing esters, amides, and anhydrides. jackwestin.com
The general reactivity order for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Phosphates > Thioesters > Esters/Carboxylic Acids > Amides > Carboxylates. libretexts.orglibretexts.org
Table 3: Summary of Electrophilic Reactions of the Carboxylic Acid Moiety
| Reactant Type | Reagent/Catalyst | Product |
| Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amine | Condensing Agent (e.g., EDC) | Amide |
| --- | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| --- | Thionyl Chloride (SOCl₂) | Acyl Chloride |
Studies on Hydrolytic Stability and Potential Degradation Pathways
The stability of this compound is primarily determined by its constituent functional groups.
Ether Linkage: The ether bond (-C-O-C-) is generally robust and resistant to hydrolysis under neutral and basic conditions. However, it can be cleaved under harsh, strongly acidic conditions.
Amide Bonds (if formed): If the molecule is used to form an amide linkage, this bond would be the most likely site for hydrolytic degradation, which can occur under either acidic or basic conditions.
Oxidative Degradation: The benzylamine (B48309) moiety may be susceptible to oxidative degradation pathways.
In related compounds, stability is a key consideration, especially for pharmaceutical applications. For instance, in derivatives of dibenzylamine (B1670424), monitoring for hydrolysis byproducts via techniques like LC-MS is a standard part of stability testing. The formation of lyophilized powders can help prevent hydrolysis of ethoxy groups during long-term storage.
Analysis of this compound in Condensation and Addition Reactions
Condensation Reactions: A condensation reaction involves the joining of two molecules with the elimination of a smaller molecule, such as water. libretexts.org this compound is well-equipped for such reactions due to its dual functionality.
Self-Condensation: It can theoretically undergo intermolecular condensation between the amine of one molecule and the carboxylic acid of another to form a polyamide. This process would require activation of the carboxyl group, for instance, with a carbodiimide (B86325) reagent. tcichemicals.com
Cross-Condensation: More commonly, it serves as a building block in condensation reactions with other molecules. The amine group can react with a carboxylic acid to form an amide bond, and the carboxylic acid can react with an alcohol or an amine to form an ester or amide, respectively. libretexts.org These reactions are fundamental in peptide synthesis and the creation of complex organic molecules.
Addition Reactions: While the saturated backbone of this compound does not undergo addition reactions in the manner of alkenes, its functional groups participate in reactions that are mechanistically classified as nucleophilic additions.
Nucleophilic Addition of the Amine: As discussed in section 5.2, the secondary amine can add to the carbonyl group of aldehydes and ketones to form enamines. libretexts.org This reaction proceeds through a tetrahedral intermediate.
Addition to Alkenes: While the compound itself doesn't contain an alkene, the carboxylic acid group can, under specific catalytic conditions, be added across a double bond in an anti-Markovnikov fashion. nih.gov This is not a direct reaction of this compound but illustrates a potential transformation of its carboxylic acid moiety.
Mechanistic Insights into Functional Group Interconversions of this compound
Functional group interconversions are key transformations in organic synthesis that allow for the conversion of one functional group into another. mit.eduvanderbilt.edu Both the amine and carboxylic acid groups of this compound can be readily transformed.
Interconversions of the Amine Group:
Amine to Amide: Acylation with an acid chloride or anhydride provides a stable amide. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of the leaving group. libretexts.org
Amine to Sulfonamide: Reaction with a sulfonyl chloride under basic conditions yields a sulfonamide. libretexts.org
Interconversions of the Carboxylic Acid Group:
Carboxylic Acid to Ester (Esterification): This acid-catalyzed reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.
Carboxylic Acid to Amide (Amidation): With a condensing agent like EDC, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine nucleophile. tcichemicals.com
Carboxylic Acid to Primary Alcohol (Reduction): Strong hydride reagents like LiAlH₄ reduce carboxylic acids by delivering a hydride ion to the carbonyl carbon, followed by a second hydride transfer after the initial adduct is formed.
Carboxylic Acid to Acyl Chloride: Reagents like thionyl chloride react with the carboxylic acid to form an acyl chlorosulfite intermediate, which then collapses, with the chloride ion displacing the chlorosulfite group in an SNi-type mechanism.
These interconversions highlight the versatility of this compound as a synthetic intermediate. compoundchem.com
Table 4: Summary of Functional Group Interconversions
| Starting Group | Reagent(s) | Resulting Group |
| Secondary Amine | Acyl Chloride | Amide |
| Secondary Amine | Sulfonyl Chloride | Sulfonamide |
| Carboxylic Acid | Alcohol, H⁺ | Ester |
| Carboxylic Acid | Amine, EDC | Amide |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Carboxylic Acid | SOCl₂ | Acyl Chloride |
Applications of 2 Benzylamino Ethoxy Acetic Acid in Chemical Research
Role as a Chemical Building Block in the Synthesis of Complex Organic Molecules
The (2-Benzylamino-ethoxy)-acetic acid structure is a key intermediate and building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a protected primary amine, allows for sequential and controlled chemical modifications.
Researchers utilize this scaffold as a foundational piece for constructing larger, more elaborate molecules. For instance, the de-benzylated form, [2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA), is a valuable intermediate used to synthesize a variety of compounds. The synthesis often starts with precursors where the amine is protected, for example, by two benzyl (B1604629) groups (dibenzylated). google.com The structure can be incorporated into larger frameworks to introduce specific physicochemical properties, such as hydrophilicity and flexibility. Its utility as a building block stems from its ability to be readily derivatized at both the N-terminus and the C-terminus, enabling the assembly of molecules with precise structural and functional attributes.
Utility in Solid-Phase and Solution-Phase Peptide Synthesis Strategies
The core structure of this compound is highly relevant in the field of peptide synthesis, particularly after the benzyl protecting group is replaced with an Fmoc (fluorenylmethoxycarbonyl) group. The resulting compound, Fmoc-AEEA, is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase strategies. google.comgoogle.com
In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support. wpmucdn.compeptide.com Fmoc-AEEA can be incorporated into peptide sequences to act as a hydrophilic spacer or to modify the peptide's properties. google.com The synthesis of Fmoc-AEEA often involves a multi-step process starting from precursors like 2-(2-aminoethoxy)ethanol (B1664899), where the amine is first protected (e.g., dibenzylated), followed by modification of the hydroxyl group and subsequent deprotection and Fmoc introduction. google.comgoogle.com The use of these building blocks is integral to automated Fmoc-chemistry solid-phase methods. google.com The inherent flexibility and hydrophilicity of the AEEA moiety can help to improve the solubility of difficult peptide sequences and reduce aggregation during synthesis. google.com
The application of these building blocks extends to solid-phase organic synthesis (SPOS) for creating small organic molecules, highlighting their versatility beyond just peptide chemistry. google.comgoogle.com
Function as a Multi-functional Chemical Spacer or Linker in Molecular Design
One of the most significant applications of the this compound framework is its use as a chemical spacer or linker. The polyethylene (B3416737) glycol (PEG)-like structure imparts flexibility, hydrophilicity, and biocompatibility, making it an ideal linker for connecting different molecular entities. google.comgoogle.com
These linkers, often referred to as PEG-like spacers, are used to conjugate biomolecules, such as proteins and peptides, to other molecules like fluorescent labels, drugs, or solid supports. The defined length of the AEEA monomer allows for precise control over the distance between the connected moieties, which is crucial for studying molecular interactions or optimizing the function of bioconjugates. google.com For example, PEG-based chains have been used as spacers to enhance the properties of fluorescent biotins and in the design of prodrugs to improve their hydrophilic character. google.comgoogle.com The ability to covalently link multiple AEEA units together allows for the creation of "designer" spacers with varying lengths and properties. google.com
Application as a Reagent or Standard in Analytical Chemistry Methodologies
In the realm of analytical chemistry, derivatives of this compound serve as valuable reagents and tools. The dibenzylamino derivative, for instance, is utilized in binding affinity studies to probe interactions with specific enzymes or receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify these interactions, with the compound acting as a ligand.
Furthermore, its structural features make it a useful biochemical tool for enzyme inhibition studies. By testing its ability to inhibit specific enzymes, researchers can gain insights into metabolic pathways. It can also be used in cellular assays to assess effects on cell viability and proliferation. The well-defined structure and properties of these compounds also lend them to potential use as standards in the development and validation of analytical methods for characterizing PEGylated molecules or other complex bioconjugates.
Integration into Polymer and Materials Science Research for Functionalization
The this compound backbone is integral to materials science, particularly in the functionalization of polymers and the creation of novel materials with tailored properties. A prominent example is the synthesis of hydrophilic polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com
These "designer resins" are created by grafting AEEA derivatives, such as Fmoc-AEEA, onto an aminomethylated polystyrene (AMS) resin. google.comgoogle.com This process combines the robust mechanical properties of polystyrene with the hydrophilicity and biocompatibility of the PEG-like chains. The resulting resins exhibit excellent swelling characteristics in a variety of solvents, which is highly advantageous for their use in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). google.comgoogle.com By controlling the number of AEEA units attached (e.g., a 5-mer), researchers can optimize the resin's loading capacity and physicochemical properties for specific applications. google.com This approach allows for the creation of materials with finely tuned characteristics for use in drug discovery and biotechnology. google.com
Contributions to Research in Synthetic Method Development and Organic Transformations
The synthesis of this compound derivatives has itself been a subject of research, leading to the development of new and improved synthetic methodologies. Efforts have focused on creating more efficient, cost-effective, and scalable routes to produce these valuable compounds. google.com
Future Research Directions and Emerging Avenues for 2 Benzylamino Ethoxy Acetic Acid
Development of Green and Sustainable Synthetic Approaches for Enhanced Efficiency
Future research will likely prioritize the development of environmentally benign and efficient synthetic routes to (2-Benzylamino-ethoxy)-acetic acid. Current methodologies, often adapted from the synthesis of related compounds like 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), can be improved to enhance yield, reduce waste, and avoid hazardous reagents.
One promising approach involves a two-step process starting from readily available materials. patsnap.com The first step is the nucleophilic substitution of a diethylene glycol derivative with dibenzylamine (B1670424), followed by an oxidation step to yield the final carboxylic acid. A patent describes a similar synthesis where 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) is reacted with dibenzylamine to form the precursor alcohol. patsnap.com This can then be oxidized to the desired acid.
Key areas for green chemistry improvements include:
Catalyst Development: Investigating more efficient and recyclable catalysts for both the amination and oxidation steps.
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption.
Table 1: Potential Synthetic Routes for this compound and its Precursors
| Step | Reactants | Reagents/Catalysts | Conditions | Product | Yield | Purity | Reference |
| 1 | 2-[2-(2-chloroethoxy)ethoxy]ethanol, Dibenzylamine | K₂CO₃, NaBr | 80°C, 24 hours in Acetonitrile | 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)ethanol | 88% | 90% | patsnap.com |
| 1 (alternative) | 2-[2-(2-chloroethoxy)ethoxy]ethanol, Dibenzylamine | K₂CO₃, NaBr | 50°C, 24 hours in Acetonitrile | 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)ethanol | 75% | 95% | patsnap.com |
| 2 | 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)ethanol | TEMPO, TCCA, NaBr | 0-5°C to room temp, 3 hours in Acetone/Saturated NaHCO₃ | 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid | 91% | Not specified | patsnap.com |
Note: The table describes the synthesis of a closely related compound, 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid, as a model for the synthesis of this compound.
Advanced Computational Modeling for Predictive Chemical Behavior and Design
Computational chemistry offers a powerful tool for accelerating the exploration of this compound and its derivatives. Future research should leverage advanced modeling techniques to predict its properties and guide experimental work.
Density Functional Theory (DFT) Calculations: DFT can be employed to determine the molecule's electronic structure, preferred conformations, and reactivity. This can provide insights into its acidic and basic properties, as well as its potential for engaging in various chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can predict the behavior of this compound in different solvent environments and its interactions with other molecules, such as biological macromolecules or surfaces. This is particularly relevant for its potential applications in materials science and medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for a particular application, QSAR models can be developed to correlate their structural features with their observed activity, enabling the rational design of more potent or selective compounds.
Exploration of Novel Chemical Transformations and Derivatization Strategies
The bifunctional nature of this compound makes it an ideal scaffold for a wide range of chemical transformations and derivatizations. Future research will undoubtedly focus on exploring these possibilities to create novel molecules with tailored properties.
Potential derivatization strategies include:
Modifications of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest.
Transformations of the Benzyl (B1604629) Groups: The benzyl groups on the amine can be modified or removed. For instance, catalytic hydrogenation can debenzylate the amine, providing access to the corresponding primary or secondary amine for further functionalization. chemicalbook.com
Reactions at the Ether Linkage: While the ether linkage is generally stable, its influence on the molecule's conformation and properties could be systematically studied by synthesizing analogs with different linker lengths or compositions.
Integration into Interdisciplinary Research Areas Requiring Bifunctional Organic Acids
A significant avenue for future research lies in the application of this compound as a versatile building block in various interdisciplinary fields. Its structure is reminiscent of polyethylene (B3416737) glycol (PEG)-like linkers, which are widely used to improve the pharmacokinetic properties of therapeutic molecules. google.comgoogle.com
Medicinal Chemistry: The compound could serve as a linker in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control over the distance and geometry between two molecular entities is crucial. The dibenzylamino group could also be explored for its own potential biological activity.
Materials Science: The carboxylic acid functionality allows for the grafting of this compound onto surfaces or into polymer matrices. This could be used to create materials with tailored surface properties, for example, to control wetting, adhesion, or biocompatibility. Its derivatives could also be used in the synthesis of specialized resins for solid-phase synthesis. google.comgoogle.com
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of self-assembling systems and functional supramolecular architectures.
Methodological Advancements in Spectroscopic Characterization for Complex Adducts
As this compound is integrated into more complex systems, such as bioconjugates or materials, the need for advanced spectroscopic techniques to characterize the resulting adducts will become paramount.
Future research in this area could focus on:
High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers will be essential for confirming the identity and purity of complex derivatives.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), will be crucial for the unambiguous structural elucidation of adducts and for studying their solution-state conformations.
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the local chemical environment of the molecule, for instance, when it is adsorbed onto a surface or incorporated into a polymer.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical tool.
Q & A
Q. What are the standard synthetic protocols for (2-Benzylamino-ethoxy)-acetic acid, and how can reaction conditions be optimized?
The synthesis of benzylamino-acetic acid derivatives typically involves condensation reactions. For example, analogous compounds like N-(2-methoxy-benzyl)-acetamide are synthesized by refluxing benzylamine derivatives with acetic acid in ethanol for 6 hours . Optimization may include adjusting molar ratios (e.g., 1:1 amine-to-acid ratio), solvent selection (ethanol for solubility and stability), and temperature control to minimize side reactions. Post-synthesis purification via recrystallization (ethanol is common) ensures ≥95% purity, as seen in similar protocols .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of analytical techniques:
- Titration : For quantifying acidic groups, as demonstrated in acetic acid concentration studies using NaOH and phenolphthalein (error margins <14% achievable with precise equipment) .
- Spectroscopy : FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) and NMR for benzyl proton signals (δ 7.2–7.4 ppm) .
- Chromatography : HPLC or GC-MS to detect impurities, with retention times calibrated against standards .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
Based on safety data for structurally related compounds (e.g., 2-ethoxy benzoic acid):
- Storage : In airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2 hazards) and work under fume hoods to avoid inhalation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (Sheldrick’s methods) can determine bond lengths, angles, and intermolecular interactions. For example, J. Chem. Soc. Perkin Trans. 2 studies used this to confirm hydrogen bonding networks in benzoic acid analogs . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and refinement software like SHELXL ensures accuracy .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Molecular Docking : Tools like AutoDock Vina can simulate interactions with target proteins (e.g., enzymes or receptors), using PDB structures for validation .
- DFT Analysis : Gaussian software calculates electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity or solubility .
- ADMET Studies : Tools like SwissADME predict pharmacokinetics (e.g., logP for lipophilicity) and toxicity profiles .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved in structural characterization?
Contradictions may arise from solvent effects or tautomerism. For example, 2-hydroxy benzeneacetic acid shows δ 12.3 ppm (COOH) in DMSO-d₆ but shifts in CDCl₃ . Use deuterated solvents consistently and compare with literature data (e.g., NIST Chemistry WebBook ). 2D NMR (COSY, HSQC) can resolve overlapping signals in complex mixtures .
Q. What strategies mitigate decomposition during synthetic scale-up of this compound?
- Stability Testing : Monitor thermal degradation via TGA/DSC to identify safe temperature ranges (e.g., <100°C for acetic acid derivatives) .
- Inert Atmospheres : Use nitrogen/argon to prevent oxidation during reflux .
- Additives : Stabilizers like BHT (butylated hydroxytoluene) can inhibit radical-mediated degradation .
Methodological Considerations
Q. How do reaction mechanisms differ when synthesizing this compound vs. its halogenated analogs?
Halogenation (e.g., bromine substitution) introduces steric and electronic effects. For instance, brominated phenoxyacetic acids require catalysts like FeCl₃ for electrophilic substitution, altering reaction kinetics vs. non-halogenated routes . Kinetic studies (UV-Vis monitoring) can quantify rate differences .
Q. What in vitro assays are appropriate for evaluating this compound’s pharmacological potential?
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Cytotoxicity : MTT assay on cell lines (IC₅₀ determination) .
- Antimicrobial Activity : Agar diffusion methods against E. coli or S. aureus .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported biological activities across studies?
Factors include assay variability (e.g., cell line differences) or impurity profiles. Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature) . Meta-analyses of published data (e.g., using PRISMA guidelines) can identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
